(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
Description
(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one is a chalcone derivative featuring a benzofuran core substituted with a 5-fluoro and 3-methyl group. The propenone linker connects this benzofuran moiety to a phenyl ring bearing 4-ethoxy and 3-methoxy substituents. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s unique substitution pattern may enhance its pharmacological profile compared to simpler analogs .
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO4/c1-4-25-19-9-6-14(11-20(19)24-3)5-8-17(23)21-13(2)16-12-15(22)7-10-18(16)26-21/h5-12H,4H2,1-3H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZVNRWFCGMSP-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=C(O2)C=CC(=C3)F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxy-3-methoxybenzaldehyde and 5-fluoro-3-methyl-1-benzofuran-2-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.
Scientific Research Applications
(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:
3-(2-Ethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
- Key Difference : Ethoxy group at the phenyl 2-position instead of 4-ethoxy-3-methoxy.
- Implications : Positional isomerism may alter electronic effects and binding affinity. The 4-ethoxy-3-methoxy configuration in the target compound could enhance solubility due to increased polarity .
(E)-1-(5-Bromo-2-(4'-fluorophenyl)benzofuran-7-yl)-3-(4'-methoxyphenyl)prop-2-en-1-one
- Key Difference : Bromo and 4'-fluorophenyl groups on the benzofuran, with a 4'-methoxyphenyl substituent.
- Implications : Bromine’s electron-withdrawing effect may reduce metabolic stability compared to the target’s methyl and fluoro groups. The fluorophenyl group could enhance lipophilicity .
(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Key Difference : Replaces benzofuran with a 4-fluorophenyl group.
(2E)-1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Key Difference : Thiophene replaces benzofuran; chloro substituent present.
- Implications : Thiophene’s smaller size and sulfur atom may alter electronic properties and bioavailability compared to benzofuran derivatives .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
*Estimated based on structural analogs.
Key Observations:
- Bioisosteric Replacements : Benzofuran (Compound B) vs. thiophene (Compound D) affects aromatic interactions and metabolic stability.
- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility, while halogens (F, Br, Cl) modulate lipophilicity and binding kinetics.
- Chalcone Backbone : The α,β-unsaturated ketone is critical for Michael addition-mediated biological activity, common across all analogs .
Stability and Handling
Biological Activity
The compound (2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one is a synthetic chalcone derivative that has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure contains significant functional groups that contribute to its biological activity.
Anticancer Activity
Several studies have reported on the anticancer properties of chalcone derivatives. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | |
| MCF-7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 18.0 |
The compound exhibited significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The compound showed promising antimicrobial activity, particularly against Candida albicans, suggesting its potential use in treating fungal infections.
Anti-inflammatory Activity
Chalcone derivatives are also recognized for their anti-inflammatory properties. The compound was tested using a lipopolysaccharide (LPS)-induced inflammation model in vitro.
Results indicated that the compound effectively reduced the levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to inhibit the NF-kB pathway, which plays a critical role in inflammation and cancer progression.
Case Studies
A notable case study involved the application of this compound in a murine model of breast cancer. The treatment group receiving the compound showed a significant reduction in tumor size compared to the control group, with histological analysis revealing decreased proliferation markers and increased apoptosis in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
